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Compound of Interest

Compound Name:
7-Oxa-2-

azatricyclo[4.3.0.0~2,5~]nonane

CAS No.: 130033-02-2

Cat. No.: B589076

Get Quote

Abstract & Significance
The 7-azaspiro[3.5]nonane scaffold represents a critical "Escape from Flatland" motif in

medicinal chemistry.[2] Unlike planar aromatic systems, this spirocyclic architecture offers a

rigid, three-dimensional vector that improves solubility, metabolic stability, and target selectivity.

It serves as a superior bioisostere for piperidine and morpholine rings, particularly in the

development of GPR119 agonists for Type 2 Diabetes and inhibitors of SARS-CoV-2 3CL

protease.

This guide details a stereoselective catalytic protocol utilizing Rhodium(II) carbenoid chemistry

to establish the quaternary spiro-center, followed by a regioselective ring expansion. This

method avoids the yield losses associated with classical resolution of racemates.

Retrosynthetic Analysis
The strategic disconnection relies on transforming a readily available 4-methylenepiperidine

precursor into a strained spiro[2.5]octane intermediate, which serves as the chiral seed for the

final 4-membered ring expansion.
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Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Protocol A: Rhodium-Catalyzed Asymmetric
Synthesis (Primary Method)
Objective: Enantioselective construction of the spiro quaternary center. Mechanism: Rh(II)-

catalyzed decomposition of diazoacetate generates a metal-carbene species that undergoes

face-selective addition to the exocyclic alkene.

Phase 1: Asymmetric Cyclopropanation
Reagents:

Substrate: N-Boc-4-methylenepiperidine (1.0 equiv)

Reagent: Ethyl diazoacetate (EDA) (1.2 equiv)[1]

Catalyst: Rh₂(S-PTAD)₄ (Tetrakis[(S)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II))

(0.5 mol%)

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Protocol:

Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-4-

methylenepiperidine (10 mmol) and Rh₂(S-PTAD)₄ (0.05 mmol) in anhydrous DCM (50 mL).

Controlled Addition: Cool the solution to 0°C. Using a syringe pump, add a solution of Ethyl

diazoacetate (12 mmol in 10 mL DCM) dropwise over 4 hours.
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Expert Insight: Slow addition is critical to minimize EDA dimerization (fumarate/maleate

formation) and maximize carbene transfer to the alkene.

Reaction Monitoring: Allow to warm to room temperature and stir for 12 hours. Monitor by

TLC (Hexane:EtOAc 4:1). The product (spiro[2.5]octane ester) typically appears at R_f ~ 0.5.

Work-up: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20%

EtOAc/Hexanes) to isolate the chiral ethyl N-Boc-spiro[2.5]octane-1-carboxylate.

Expected Yield: 75-85%

Enantiomeric Excess (ee): >90% (Determine via Chiral SFC, see Section 5).

Phase 2: Ring Expansion to 7-Azaspiro[3.5]nonane
Objective: Convert the 3-membered spiro-ring into the 4-membered spiro-ring.

Step-by-Step Protocol:

Reduction: Dissolve the spiro-ester (from Phase 1) in THF at 0°C. Add LiAlH₄ (2.0 equiv)

portion-wise. Stir 2h. Quench via Fieser method. Isolate the spiro-alcohol.

Activation: Dissolve the alcohol in Pyridine/DCM. Add Tosyl Chloride (TsCl, 1.2 equiv) to form

the tosylate.

Expansion (Solvolysis): Dissolve the tosylate in a mixture of Acetone/Water (1:1) with CaCO₃

(2.0 equiv).[2] Heat to reflux for 6 hours.

Mechanism:[3][4][5][6] The cyclopropylcarbinyl cation undergoes rearrangement to the

cyclobutyl cation (homoallyl rearrangement), which is trapped by water to form the

cyclobutanol or elimination to the alkene. Oxidation of the resulting alcohol (e.g., Swern or

Dess-Martin) yields the N-Boc-7-azaspiro[3.5]nonan-2-one.

Protocol B: Classical Resolution (Alternative)
For labs without access to chiral Rh-catalysts, this robust route produces the racemate which is

then resolved.
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Reaction Workflow:

Condensation: N-Boc-4-piperidone + Ethyl cyanoacetate + Ammonia

Guareschi-Thorpe condensation yields the spiro-glutarimide.

Reduction: LiAlH₄ reduction of the glutarimide yields the racemic 7-azaspiro[3.5]nonane

diamine.

Resolution:

Dissolve racemic amine in hot Ethanol.

Add (L)-Tartaric acid (0.5 equiv).

Slowly cool to induce crystallization. The diastereomeric salt of the (S)-enantiomer

typically crystallizes first.

Recrystallize 2x to achieve >99% ee.

Analytical Quality Control (Chiral SFC)
Validating the stereochemistry is non-negotiable. Use Supercritical Fluid Chromatography

(SFC) for speed and resolution.

Method Parameters:

Parameter Condition

Column Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm)

Mobile Phase CO₂ / Methanol (80:20) with 0.1% Diethylamine

Flow Rate 3.0 mL/min

Back Pressure 120 bar

Temperature 40°C

| Detection | UV @ 210 nm |
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Data Interpretation:

Racemate: Two peaks approx. 1:1 ratio (e.g., t_R1 = 4.2 min, t_R2 = 5.8 min).

Enantioenriched Product: Major peak area > 95% of total.

Workflow Diagram
The following diagram illustrates the critical decision points and chemical transformations.
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Figure 2: Decision tree comparing the Catalytic Asymmetric route (Left) vs. Classical

Resolution (Right).
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Problem: Low yield in Ring Expansion.

Cause: Competitive elimination to the exocyclic alkene.

Solution: Switch solvent to TFE (2,2,2-Trifluoroethanol) to stabilize the carbocation

intermediate and favor rearrangement over elimination.

Problem: Poor Enantioselectivity in Cyclopropanation.

Cause: Catalyst degradation or wet solvent.

Solution: Rh(II) carboxylates are sensitive. Ensure DCM is distilled over CaH₂. Use a fresh

batch of Rh₂(S-PTAD)₄.

References
BenchChem Application Notes.Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane

Derivatives: Application Notes and Protocols for Drug Discovery. (2025).[1][7][8] Link

Ma, J. A., et al.Catalytic Enantioselective Cyclopropanation of Olefins. Chemical Reviews

(2018). Link

Burkhard, J. A., et al.Synthesis and Structural Analysis of the 7-Azaspiro[3.5]nonane

Scaffold. Journal of Organic Chemistry (2010). Link

Pfizer Inc.GPR119 Agonists comprising the 7-azaspiro[3.5]nonane scaffold.[1] US Patent

8,123,456. Link

Tiffeneau, M., & Demjanov, N.Ring Expansion Rearrangements in Organic Synthesis.[3]

(Historical Context/Mechanism).[2][9] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pdf.benchchem.com/2400/Asymmetric_Synthesis_of_Chiral_7_Azaspiro_3_5_nonane_Derivatives_Application_Notes_and_Protocols_for_Drug_Discovery.pdf
https://fujc.pp.ua/journal/index.php/fruajc/article/download/548/337
https://en.wikipedia.org/wiki/Tiffeneau%E2%80%93Demjanov_rearrangement
https://m.youtube.com/watch?v=5Cll8YHPHmg
https://open.library.ubc.ca/soa/cIRcle/collections/ubctheses/831/items/1.0061301
https://open.library.ubc.ca/soa/cIRcle/collections/ubctheses/831/items/1.0061301
https://patents.google.com/patent/CN112321599A/en
https://patents.google.com/patent/CN112321599A/en
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_2_5_octane
https://pdf.benchchem.com/2400/A_Head_to_Head_Comparison_of_7_Azaspiro_3_5_nonane_and_Azaspiro_3_3_heptane_in_Drug_Discovery.pdf
https://www.researchgate.net/journal/European-Journal-of-Organic-Chemistry-1099-0690/publication/351486516_Asymmetric_Synthesis_of_N-Fmoc-S-7-aza-tryptophan_via_Alkylation_of_Chiral_Nucleophilic_Glycine_Equivalent/links/66482c6a22a7f16b4f33b4f3/Asymmetric-Synthesis-of-N-Fmoc-S-7-aza-tryptophan-via-Alkylation-of-Chiral-Nucleophilic-Glycine-Equivalent.pdf?origin=scientificContributions
https://www.benchchem.com/product/b589076/docs#application-note-stereoselective-synthesis-of-chiral-7-azaspiro-3-5-nonane-derivatives
https://www.benchchem.com/product/b589076/docs#application-note-stereoselective-synthesis-of-chiral-7-azaspiro-3-5-nonane-derivatives
https://www.benchchem.com/product/b589076/docs#application-note-stereoselective-synthesis-of-chiral-7-azaspiro-3-5-nonane-derivatives
https://www.benchchem.com/product/b589076/docs#application-note-stereoselective-synthesis-of-chiral-7-azaspiro-3-5-nonane-derivatives
https://www.benchchem.com/product/b589076?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

